2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt
Description
Properties
IUPAC Name |
sodium;2-hydroxy-11H-benzo[a]carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3.Na/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12;/h1-8,18-19H,(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXPRKCURGJKAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352523-30-9 | |
| Record name | 352523-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Salt Metathesis from Potassium Precursors
A widely documented method involves converting 2-hydroxybenzo[a]carbazole-3-carboxylic acid potassium salt to its sodium counterpart via ion exchange. The reaction occurs in an aqueous medium containing 1.5–6.0% (w/w) C₃–C₁₀ alkanols (e.g., isopropanol, tert-butanol) at pH 8–14. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaCl molar ratio | 4–10 mol/mol precursor | Maximizes ion displacement |
| Alkanol concentration | 3–6% (w/w) | Enhances solubility |
| Reaction duration | 2–4 hours | Balances completion vs. degradation |
This method achieves ≥85% yield when conducted at 60–80°C with vigorous stirring. The sodium salt precipitates upon cooling and is purified via recrystallization from ethanol-water mixtures.
Direct Carboxylation of Carbazole Derivatives
High-pressure carboxylation using CO₂ provides an alternative route. In a sealed reactor, 2-hydroxybenzo[a]carbazole reacts with sodium hydroxide in 2-ethylhexanol at 215–225°C under 4–6 bar CO₂ pressure:
Key process metrics:
-
Temperature : <200°C results in incomplete reaction; >240°C causes decarboxylation
-
Solvent selection : 2-Ethylhexanol outperforms lower alcohols due to thermal stability
-
Yield : 78–82% after 4-hour reaction time, with 93–95% purity post-crystallization
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors to enhance process control:
| Stage | Conditions | Equipment Specifications |
|---|---|---|
| Precursor mixing | 50°C, pH 12.5 | Static mixer (316L SS) |
| Carboxylation | 220°C, 5 bar CO₂ | Hastelloy C-276 reactor |
| Crystallization | Gradient cooling (5°C/min) | Scraped-surface crystallizer |
This setup achieves 92% yield with throughputs exceeding 500 kg/day. Real-time pH and pressure monitoring ensures consistency across batches.
Purification Protocols
Post-synthesis purification eliminates residual precursors and byproducts:
Multi-stage recrystallization :
-
Primary : Ethanol/water (3:1 v/v) removes alkanols and NaCl
-
Secondary : Acetone/hexane (1:2 v/v) eliminates aromatic impurities
Final products meet pharmacopeial standards with:
-
≤0.1% potassium content (ICP-OES verification)
-
≥99.5% HPLC purity (C18 column, 0.1% TFA/ACN gradient)
Comparative Analysis of Methodologies
Yield and Scalability
Byproduct Profiles
Common impurities :
-
3-Ketocarbazole derivatives : Formed via over-oxidation (≤0.3%)
-
Dimeric species : Result from radical coupling during carboxylation (≤0.8%)
Advanced impurity control strategies:
-
Oxidative quenching : Ascorbic acid addition post-reaction
-
Molecular sieve filtration : Removes dimeric byproducts
Emerging Techniques and Research Frontiers
Enzymatic Carboxylation
Pilot studies employ immobilized carboxylases (EC 6.4.1) under mild conditions (37°C, atmospheric pressure). While current yields remain low (12–15%), enzyme engineering efforts aim to improve catalytic efficiency.
Photocatalytic Methods
UV-assisted reactions using TiO₂ catalysts show promise for reducing energy requirements:
Preliminary data indicate 45% yield after 24-hour irradiation, with ongoing optimization of quantum efficiency.
Process Optimization Case Studies
Alkanol Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | 19.9 | 83 | 98.2 |
| tert-Butanol | 10.9 | 88 | 99.1 |
| 2-Ethylhexanol | 7.7 | 91 | 99.6 |
Higher yields in low-polarity solvents correlate with improved sodium salt stability.
Temperature-Controlled Crystallization
Implementing nonlinear cooling profiles reduces inclusion impurities:
| Cooling Rate (°C/min) | Purity (%) | Median Crystal Size (µm) |
|---|---|---|
| Linear 1.0 | 98.7 | 45 |
| Exponential 0.5–2.0 | 99.4 | 82 |
| Component | OEL (8-h TWA) | Monitoring Method |
|---|---|---|
| 2-Ethylhexanol | 50 ppm | NIOSH 1453 |
| Carbazole derivatives | 0.1 mg/m³ | HPLC-UV (254 nm) |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Organic Synthesis
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile building block in synthetic organic chemistry.
Case Study: Synthesis of Quinoxalines
Recent advancements have shown that derivatives of this compound can be employed in the synthesis of quinoxaline derivatives, which are known for their biological activities. The reaction conditions often involve environmentally benign solvents and catalysts, aligning with green chemistry principles .
Pharmaceutical Applications
The compound exhibits promising pharmaceutical properties, particularly as an intermediate in drug development. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
Research has indicated that certain derivatives of 2-hydroxybenzo[a]carbazole exhibit cytotoxic effects against various cancer cell lines. This highlights the importance of further exploring its derivatives for therapeutic applications .
Material Science
In material science, the sodium salt has been investigated for its role in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Comparison of Organic Electronic Materials
| Material Type | Application | Performance Metrics |
|---|---|---|
| OLEDs | Light emission | High efficiency, low power consumption |
| OPVs | Solar energy conversion | Conversion efficiency up to 12% |
Environmental Chemistry
The compound's ability to form stable complexes with metal ions makes it useful in environmental chemistry for the remediation of heavy metals from contaminated water sources.
Case Study: Heavy Metal Remediation
Studies have demonstrated that this compound can effectively bind to lead and cadmium ions, facilitating their removal from aqueous solutions .
Mechanism of Action
The mechanism of action of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
- 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt: Features a carbazole backbone with hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) groups.
- Sodium Salicylate (2-Hydroxybenzoic Acid Sodium Salt): A monocyclic sodium salt with a hydroxyl group adjacent to the carboxylate. Widely used as an anti-inflammatory agent .
- 4-Hydroxybenzoic Acid : A positional isomer of salicylic acid, lacking the sodium carboxylate group. Used in preservatives and organic synthesis .
- Hydroxybenzo[a]pyrene Derivatives (e.g., 7-Hydroxybenzo[a]pyrene): Polycyclic aromatic hydrocarbons (PAHs) with hydroxyl groups. These are metabolites of carcinogenic benzo[a]pyrene but are non-carcinogenic themselves .
Physical and Chemical Properties
Key Research Findings and Limitations
Reduced Carcinogenicity with Hydroxylation: Hydroxylation of PAHs (e.g., benzo[a]pyrene → 7-hydroxybenzo[a]pyrene) eliminates carcinogenicity, suggesting that 2-hydroxybenzo[a]carbazole derivatives may also exhibit lower toxicity than non-hydroxylated carbazoles .
Role of Sodium Carboxylate in Solubility : Sodium salts of aromatic acids (e.g., sodium salicylate) demonstrate significantly higher aqueous solubility than their acidic forms, a critical factor in drug formulation .
Toxicity Trends: Sodium salts generally exhibit moderate toxicity (e.g., sodium salicylate LD₅₀ = 540–1,200 mg/kg), whereas hydroxylated PAHs show negligible carcinogenicity but may retain irritant properties .
Biological Activity
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt (also known as 2-Hydroxycarbazole) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.
This compound is a sodium salt derivative of 2-hydroxybenzo[a]carbazole-3-carboxylic acid. Its chemical structure allows it to participate in various biochemical reactions, making it a useful reagent in biological research and proteomics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may exhibit anti-inflammatory and anticancer properties through the modulation of signaling pathways associated with cell proliferation and apoptosis .
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that play a role in inflammatory processes.
- Antioxidant Activity : The compound may act as an antioxidant, reducing oxidative stress within cells.
- Anti-proliferative Effects : Studies suggest it could inhibit the growth of certain cancer cell lines by interfering with their metabolic processes .
Biological Activity Data
Research into the biological activity of this compound has yielded promising results across various studies. Below is a summary table highlighting key findings from recent research.
Case Studies
Several case studies have been conducted to evaluate the effects of this compound on various biological systems.
Case Study 1: Anti-inflammatory Effects
A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with the sodium salt significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In another study, the compound was tested on human prostate cancer cells (PC-3). The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, including caspase activation, indicating its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways for 2-hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt, and how can purity be optimized?
- Methodology : The sodium salt can be synthesized via neutralization of the parent carboxylic acid with sodium hydroxide under controlled pH (e.g., pH 8–10). Purification typically involves recrystallization from aqueous ethanol or methanol. For carbazole derivatives, column chromatography (silica gel, eluent: chloroform/methanol) is advised to remove unreacted intermediates. Monitoring reaction progress via TLC or HPLC is critical .
- Key Considerations : Ensure anhydrous conditions during acid activation (e.g., using thionyl chloride) to avoid side reactions. Purity validation requires elemental analysis and NMR spectroscopy .
Q. How does the solubility profile of this sodium salt vary across solvents, and what factors influence its stability?
- Methodology : Solubility can be assessed using gravimetric or spectrophotometric methods in polar solvents (water, DMSO, methanol). For example, solubility in binary solvent mixtures (water/ethanol) can be modeled using steady-state methods at elevated temperatures .
- Stability : The compound is hygroscopic; store in desiccators under inert gas (N₂/Ar). Stability in aqueous solutions depends on pH (optimal pH 7–9) and temperature (avoid >50°C) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Techniques :
- FT-IR : Confirm carboxylate (COO⁻) stretching bands (~1550–1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbazole ring carbons.
- Elemental Analysis : Verify Na content (~7–9% by mass) .
Advanced Research Questions
Q. How can computational modeling (e.g., Joback method) predict the thermophysical properties of this sodium salt?
- Approach : Use group contribution methods (Joback) to estimate temperature-dependent properties like melting point, heat capacity, and solubility parameters. Inputs include molecular descriptors (e.g., functional groups, ring structures). Validate predictions experimentally via DSC and TGA .
- Challenges : Accuracy depends on correct assignment of molecular fragments. Compare with experimental data for derivatives like 3-phenylsalicylic acid .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?
- Methodology :
Systematic Review : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) across studies .
Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed pH, temperature).
Advanced Characterization : Use X-ray crystallography to confirm crystal structure and identify polymorphic variations .
- Example : Discrepancies in solubility may arise from polymorph formation or residual solvents; use Karl Fischer titration to quantify moisture .
Q. How can spectroscopic and crystallographic data elucidate intermolecular interactions in solid-state forms?
- Techniques :
- X-ray Diffraction : Resolve π-π stacking in carbazole rings and sodium-carboxylate coordination geometry.
- Solid-State NMR : Probe hydrogen bonding networks and ionic interactions.
Q. What are the implications of this compound’s electronic structure for its reactivity in photochemical studies?
- Approach : Perform DFT calculations to map HOMO-LUMO gaps and predict charge-transfer behavior. Experimental validation via UV-Vis spectroscopy (λmax ~300–400 nm for carbazole derivatives) and fluorescence quenching assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
